![molecular formula C22H22N4O2S B2441600 2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide CAS No. 946325-98-0](/img/structure/B2441600.png)

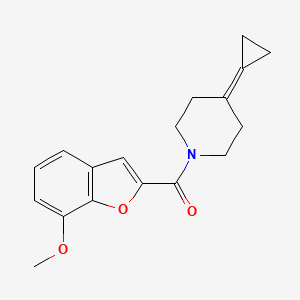

2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of heterocycles known as pyrido[1,2-a]pyrimidin-2-ones . These are associated with a broad range of useful biological properties and are considered pharmaceutically interesting .

Synthesis Analysis

A new strategy for the synthesis of substituted pyrido[1,2-a]pyrimidin-2-ones has been reported . The synthetic route involves the acylation of the lithium amide bases of 2-aminopyridines with alkynoate esters to form alkynamides, which are then cyclised under thermal conditions .Chemical Reactions Analysis

The synthesis of this compound involves chemical reactions such as acylation and cyclisation . In the process, lithium amide anions ensure excellent regioselectivity for the 2-oxo-isomer over the undesired 4-oxo-isomer .Physical and Chemical Properties Analysis

The physical and biological properties of the pyrido[1,2-a]pyrimidin-2-one scaffold have been poorly explored . More research is needed to fully understand these properties.Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Antimicrobial Activity : A series of pyrimidinones and oxazinones derivatives, including structures related to the query compound, were synthesized and evaluated for their antimicrobial properties. These compounds showed good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid, highlighting their potential as antimicrobial agents (Hossan et al., 2012).

Anti-inflammatory Activity : Another research focus is the anti-inflammatory potential of pyrimidinone and oxazinone derivatives. Utilizing similar synthetic routes, compounds were generated with significant anti-inflammatory effects, comparable to Prednisolone®, a standard reference drug (Amr et al., 2007).

Heterocyclic Synthesis for Biological Activities : Research also extends to the synthesis of various heterocyclic systems, including thiophene and pyrimidinone derivatives, which are structurally related to the query compound. These efforts aim to explore new chemical entities with potential biological activities, including antimicrobial and anti-inflammatory properties. The structural diversity achieved through these synthetic strategies underscores the versatility of pyrimidinone derivatives in drug discovery and development (Bondock et al., 2008).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-methylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c1-15-5-2-7-17(11-15)24-20(27)14-29-21-18-8-3-9-19(18)26(22(28)25-21)13-16-6-4-10-23-12-16/h2,4-7,10-12H,3,8-9,13-14H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALKALQXTPECPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-(4-fluorophenyl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B2441519.png)

![(Z)-2-iodo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2441523.png)

![2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide](/img/structure/B2441526.png)

![3-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine](/img/structure/B2441532.png)

![4-(4-methylphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2441536.png)

![2-(3-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2441537.png)